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Abstract

Gastrin, a key peptide hormone in the regulation of gastric acid secretion, exists in multiple
molecular forms. The discovery of its sulfated and non-sulfated variants, Gastrin Il and Gastrin |
respectively, by Gregory and Tracy in the 1960s, marked a pivotal moment in gastrointestinal
endocrinology. This technical guide provides an in-depth exploration of the discovery, history,
and differential biological activities of sulfated Gastrin I. We present a compilation of
guantitative data, detailed experimental protocols for its study, and a visualization of its primary
signaling pathway to serve as a comprehensive resource for researchers in physiology,
pharmacology, and drug development.

Discovery and Historical Perspective

The existence of a hormonal substance from the gastric antrum that stimulates acid secretion
was first proposed by John S. Edkins in 1905, which he named "gastrin".[1] However, it was the
seminal work of Roderic Alfred Gregory and Hilda Tracy at the University of Liverpool in the
mid-20th century that led to the isolation and characterization of this hormone.[2][3] Their
meticulous efforts, involving the processing of hundreds of porcine stomachs, resulted in the
purification of two distinct forms of gastrin.[2] In 1964, they published their findings, designating
the two peptides as Gastrin | and Gastrin 11.[3] Subsequent structural analysis revealed that
both were heptadecapeptides, with the sole difference being the sulfation of the tyrosine
residue at position 12 in Gastrin Il, making it the sulfated counterpart to Gastrin 1.[3] This
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discovery was the first to identify sulfation as a post-translational modification of a peptide
hormone, opening a new avenue of research into the physiological significance of this
modification.

Quantitative Analysis of Sulfated vs. Non-sulfated
Gastrin |

The sulfation of Gastrin | has been shown to modulate its biological activity, including its
binding affinity to the cholecystokinin B receptor (CCKBR), its potency in stimulating gastric
acid secretion, and its metabolic stability. The following tables summarize key quantitative data

from various studies.

Table 1: Comparative Binding Affinity for the Cholecystokinin B Receptor (CCKBR)

Cell
Ligand . Kd (nM) Reference
TypelPreparation
Sulfated Gastrin-17 Guinea pig pancreatic
_ . 0.08 [4]
(Gastrin 11) acini
Non-sulfated Gastrin- Guinea pig pancreatic
1.5 [4]

17 (Gastrin I)

acini

Sulfated Gastrin-17

Transfected COS cells

Increased affinity ~50-

fold vs. non-sulfated

[5]

Non-sulfated Gastrin-
17

Transfected COS cells

Baseline affinity

[5]

Table 2: Potency for Gastric Acid Secretion in Humans
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Non-sulfated

Parameter Sulfated Gastrin-17 . Reference
Gastrin-17
Maximal Acid
35.7+43 398+7.5 [6]
Response (mmol/h)
50% Effective Dose
22.2+6.7 29.3+5.8 [6]
(pmol/kg/h)
50% Effective Serum
Concentration 34.7+5.0 425+11.8 [6]

(pmol/L)

Table 3: Pharmacokinetic Properties in Humans

Sulfated Non-sulfated Non-sulfated
Parameter ] ) ) Reference
Gastrin-6 Gastrin-6 Gastrin-17
Half-life (min) 21+0.3 1.9+0.3 53+0.3 [7]
Metabolic
Clearance Rate
42.8 + 3.7 139.4+9.6 165+ 1.3 [7]
(MCR)
(ml/kg/min)

Apparent Volume
of Distribution 139.0 £ 30.5 392.0+81.6 124.3+9.6 [7]
(vd) (ml/kg)

Experimental Protocols
Isolation and Separation of Sulfated and Non-sulfated
Gastrin

The original method developed by Gregory and Tracy involved a multi-step extraction and
purification process from porcine antral mucosa.[2] Modern approaches utilize high-
performance liquid chromatography (HPLC) for efficient separation.

Protocol: Reversed-Phase HPLC Separation
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Sample Preparation: Prepare a crude extract of gastrin from tissue homogenates.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0-60% B over 60
minutes).

Detection: UV absorbance at 214 nm.

Elution: Non-sulfated Gastrin | will elute slightly earlier than the more polar sulfated Gastrin |
(Gastrin 11).

Fraction Collection: Collect fractions corresponding to the two peaks for further analysis.

Competitive Binding Assay for CCKBR

This protocol outlines a method to determine the binding affinity of sulfated and non-sulfated

gastrin to the CCKBR expressed in a suitable cell line.

Cell Culture: Culture cells stably expressing the human CCKBR (e.g., A431 or CHO cells) to
confluence in appropriate media.

Radioligand: Prepare a radiolabeled ligand, typically 125I-labeled non-sulfated gastrin-17.

Incubation:

o In a 96-well plate, add a fixed concentration of radiolabeled gastrin to each well.

o Add increasing concentrations of unlabeled competitor (sulfated or non-sulfated gastrin) to
different wells.

o Add the CCKBR-expressing cells to each well.

o Incubate at 37°C for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
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» Separation of Bound and Free Ligand:

o Rapidly filter the contents of each well through a glass fiber filter to trap the cells with
bound radioligand.

o Wash the filters with ice-cold buffer to remove unbound radioligand.
e Quantification:

o Measure the radioactivity retained on the filters using a gamma counter.
o Data Analysis:

o Plot the percentage of bound radioligand against the concentration of the unlabeled
competitor.

o Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding)
and subsequently the dissociation constant (Kd) using appropriate software.

Radioimmunoassay (RIA) for Gastrin

This protocol describes a competitive immunoassay for the quantification of gastrin in biological

samples.

» Reagent Preparation:

o

Antibody: A specific polyclonal or monoclonal antibody against gastrin.

Radiolabeled Gastrin (Tracer):125I-labeled gastrin.

[¢]

Standard: A series of known concentrations of unlabeled gastrin.

o

[e]

Sample: Plasma or serum from the subject.

e Assay Procedure:

o Pipette a fixed volume of the gastrin antibody and the radiolabeled gastrin into a series of

tubes.
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o Add either the standard gastrin solutions or the unknown samples to the respective tubes.

o Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for
competitive binding.

e Separation:

o Add a separation reagent (e.g., a second antibody that precipitates the primary antibody,
or charcoal to adsorb free gastrin) to separate the antibody-bound gastrin from the free
gastrin.

o Centrifuge the tubes to pellet the bound fraction.
e Measurement:

o Measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction)
using a gamma counter.

e Calculation:

o Construct a standard curve by plotting the percentage of bound radioactivity against the
concentration of the gastrin standards.

o Determine the concentration of gastrin in the unknown samples by interpolating their
percentage of bound radioactivity on the standard curve.

Signaling Pathway of Sulfated Gastrin |

Sulfated Gastrin I, like its non-sulfated counterpart, exerts its primary physiological effects by
binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[4] The
binding of gastrin to CCKBR on enterochromaffin-like (ECL) cells and parietal cells initiates a
signaling cascade that ultimately leads to gastric acid secretion.[6][8]
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Caption: Gastrin | signaling via the CCKBR.

The binding of sulfated Gastrin | to the CCKBR activates the Gq alpha subunit of the
heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of intracellular calcium (Ca?*), and both Ca2* and DAG activate
protein kinase C (PKC). The activation of PKC, along with other downstream effectors like the
mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway,
leads to the physiological responses of histamine release from ECL cells and the activation of
the H*/K*-ATPase in parietal cells, resulting in gastric acid secretion.[5][9][10]

Conclusion

The discovery of sulfated Gastrin | was a landmark in peptide hormone research, highlighting
the importance of post-translational modifications in determining biological function. While both
sulfated and non-sulfated forms of gastrin stimulate gastric acid secretion, subtle differences in
their receptor affinity and metabolic stability suggest potentially distinct physiological roles that
continue to be an area of active investigation. The experimental protocols and signaling
pathway information provided in this guide offer a foundational resource for researchers aiming
to further unravel the complexities of gastrin biology and its implications for human health and
disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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